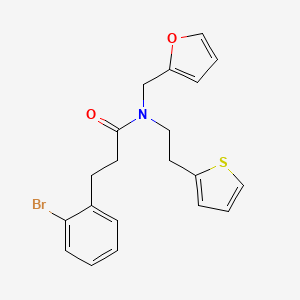

3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide

Description

3-(2-Bromophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a synthetic amide derivative featuring a 2-bromophenyl group, a furan-2-ylmethyl substituent, and a thiophen-2-yl ethyl moiety. The compound’s structure integrates aromatic and heterocyclic components, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO2S/c21-19-8-2-1-5-16(19)9-10-20(23)22(15-17-6-3-13-24-17)12-11-18-7-4-14-25-18/h1-8,13-14H,9-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELGHGGRTBYEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)N(CCC2=CC=CS2)CC3=CC=CO3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of furan and thiophene groups through various coupling reactions. The final step often involves the formation of the amide bond under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like Pd/C and hydrogen gas or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as potassium carbonate (K2CO3), are used for substitution reactions.

Major Products Formed

Oxidation: Formation of furan and thiophene oxides.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis typically involves multi-step organic reactions:

- Bromination of the phenyl ring .

- Coupling reactions to introduce furan and thiophene groups.

- Formation of the amide bond using coupling reagents like EDCI or DCC in the presence of a base.

These methods can be optimized for industrial production by adjusting reaction conditions such as temperature and solvent choice to enhance yield and purity.

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex organic materials and molecules.

Biology

- Biological Activity : Investigated for potential antimicrobial and anticancer properties. Its diverse functional groups allow it to interact with various biological targets.

Medicine

- Drug Discovery : Explored as a lead compound for developing therapeutics targeting specific diseases, particularly cancer.

Industry

- Advanced Materials Development : Utilized in creating organic semiconductors and polymers due to its unique electronic properties.

Research has demonstrated notable biological activities:

| Activity Type | Target Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.48 | Induces apoptosis via caspase activation |

| Anticancer | U-937 | 0.76 | Modulates receptor activity |

| Antimicrobial | E. coli | Not specified | Potential inhibition of cell wall synthesis |

Case Studies

- Anticancer Efficacy Study : A study on derivatives similar to 3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide indicated that structural modifications significantly impact anticancer activity, with one derivative showing an IC₅₀ value of 12 µM against lung cancer cell lines.

- Antiviral Screening : Another investigation focused on furan-based compounds against RNA viruses found that specific substitutions enhanced activity against viral proteases, suggesting potential antiviral applications for compounds like this compound.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, influencing various cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism of Bromophenyl Substituents

- Compound : N-(4-Bromophenyl)-2-(2-thienyl)acetamide ()

- Structural Differences : The bromine substituent is at the para position on the phenyl ring, and the amide linkage is shorter (acetamide vs. propanamide).

- Implications :

- Antimycobacterial Activity : highlights that N-aryl-2-thienylacetamides exhibit antimycobacterial activity. The para -bromophenyl group may enhance target binding via optimized steric interactions compared to the ortho -bromophenyl in the target compound.

Heterocyclic Substitution Patterns

- Compound : 3-[5-(4-Bromophenyl)-2-furyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide ()

- Structural Differences : Features a para -bromophenyl-furan moiety and a methoxyphenethyl group instead of thiophen-2-yl ethyl.

- Implications :

- Solubility : The methoxyphenethyl group may improve aqueous solubility compared to the hydrophobic thiophene in the target compound.

- Bioactivity : Thiophene’s sulfur atom (in the target) could enhance metal coordination or hydrogen bonding in biological targets, whereas furan’s oxygen may prioritize π-π stacking interactions. The absence of methoxy in the target suggests reduced electron-donating effects .

Thiophene-Containing Analogs

- Compound : 3-{3,5-Dimethyl-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-pyrazol-4-yl}-N-[2-(thiophen-2-yl)ethyl]propanamide ()

- Structural Differences : Retains the thiophen-2-yl ethyl group but replaces the bromophenyl and furan with a pyrazole-pyrimidine-morpholine system.

- Implications :

Chlorophenyl vs. Bromophenyl Derivatives

- Compound : (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ()

- Structural Differences : Substitutes bromine with chlorine and replaces furan/thiophene with a methoxynaphthalene group.

- Implications :

- Pharmacokinetics : Chlorine’s smaller size may reduce steric clashes in binding pockets, but bromine’s stronger electron-withdrawing effects could influence electronic interactions .

Amide Chain Length and Substitution

- Compound: 2-[3-(1-Aminoethyl)phenoxy]-N-(furan-2-ylmethyl)propanamide () Structural Differences: Shorter propanamide chain with a phenoxy-aminopropyl group instead of bromophenyl and thiophen-2-yl ethyl. Implications:

- Hydrogen Bonding: The aminoethyl group introduces additional hydrogen-bonding capacity, which the target compound lacks.

- Flexibility: The phenoxy linker may increase conformational rigidity compared to the target’s flexible thiophen-2-yl ethyl group .

Biological Activity

3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a bromophenyl moiety, a furan ring, and a thiophene group, contributing to its unique reactivity and biological properties. Its molecular formula is C₁₈H₁₈BrN₃O₂S, with a molecular weight of approximately 464.3 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various protein targets through non-covalent interactions such as π-π stacking and hydrogen bonding. The presence of the bromophenyl group enhances these interactions, allowing the compound to modulate enzyme activity or receptor functions effectively.

Biological Activities

Research indicates that this compound exhibits:

Table 1: Summary of Biological Activity Data

| Activity Type | Target Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.48 | Induces apoptosis via caspase activation |

| Anticancer | U-937 | 0.76 | Modulates receptor activity |

| Antimicrobial | E. coli | Not specified | Potential inhibition of cell wall synthesis |

Case Study: Anticancer Properties

A study conducted on the cytotoxic effects of the compound against MCF-7 cells revealed that it induces apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in caspase-3/7 activity, suggesting that the compound triggers programmed cell death pathways effectively .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions, including bromination, coupling reactions for furan and thiophene incorporation, and amide bond formation using coupling reagents like EDCI or DCC. Industrial production may utilize continuous flow chemistry to enhance efficiency and scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.